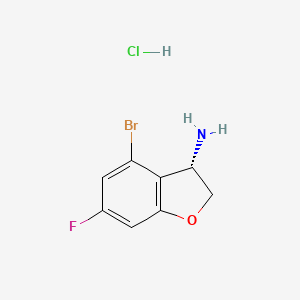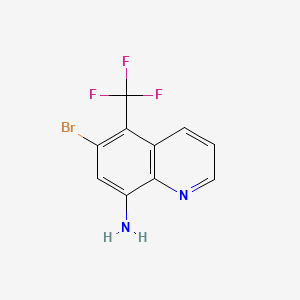
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: is a chemical compound that contains a trifluoromethyl group attached to a pyridine ring, which is further substituted with an ethan-1-amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)pyridine-3-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent may be employed.
Dihydrochloride Formation: The free amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form a nitro compound using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or acyl chlorides.
Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Br2, acyl chlorides, FeBr3 catalyst.
Nucleophilic Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Nitro Compound: From oxidation of the amine group.
Methyl Group: From reduction of the trifluoromethyl group.
Substituted Pyridine: From electrophilic substitution reactions.
Amides: From nucleophilic substitution reactions.
科学的研究の応用
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological targets more effectively.
Pathways Involved: The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways.
類似化合物との比較
2-(Trifluoromethyl)pyridine-3-carbaldehyde
2-(Trifluoromethyl)pyridine-3-ol
2-(Trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness: The presence of the ethan-1-amine group and the specific stereochemistry of the (S)-enantiomer make this compound distinct in its chemical and biological properties.
特性
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-3-2-4-13-7(6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBLXCMZUMLHBL-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














